molecular formula C23H24N4 B1465935 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 851523-25-6

2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1465935
CAS No.: 851523-25-6
M. Wt: 356.5 g/mol
InChI Key: NIIUQUJQUMJFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its intricate molecular structure, which includes a benzyl group, a phenylpyridazinyl moiety, and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds using palladium catalysts and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: It has shown potential as a bioactive molecule, interacting with various biological targets.

Medicine: Research suggests its utility in drug discovery, particularly in the development of new therapeutic agents.

Industry: Its unique properties make it valuable in the creation of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Pyridazinone Derivatives: These compounds share the pyridazinyl core and exhibit a range of biological activities.

  • Benzyl Substituted Heterocycles: Compounds with benzyl groups attached to heterocyclic rings are structurally similar and often possess comparable properties.

Uniqueness: 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-benzyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-3-7-18(8-4-1)13-26-14-20-16-27(17-21(20)15-26)23-12-11-22(24-25-23)19-9-5-2-6-10-19/h1-12,20-21H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIUQUJQUMJFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
Reactant of Route 3
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.